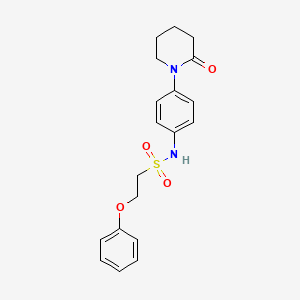
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidinone moiety linked to a phenyl ring, which is further connected to a phenoxyethanesulfonamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
作用机制
Target of Action
The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa, thereby reducing thrombin generation . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
The inhibition of FXa by apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade . This results in a reduction in thrombin generation, which in turn reduces platelet aggregation and fibrin clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa . Apixaban has a half-life of approximately 12 hours .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a reduction in platelet aggregation and fibrin clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of apixaban in animal models .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in a wide range of patients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and sulfonation, to yield the final product. The reaction conditions often involve the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The process may also involve purification steps such as recrystallization and slurry to obtain the desired product without the need for extensive column chromatography .
化学反应分析
Types of Reactions
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound while achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order lactams, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
科学研究应用
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with similar applications in preventing blood clots.
Uniqueness
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a different profile of enzyme inhibition and potential therapeutic applications .
属性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19-8-4-5-13-21(19)17-11-9-16(10-12-17)20-26(23,24)15-14-25-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMATIGIVQPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
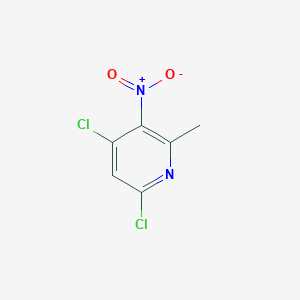
![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)
![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)
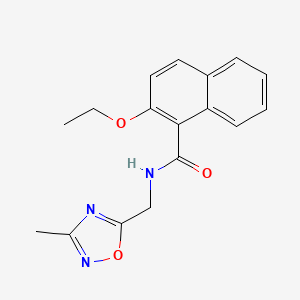
![1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2814252.png)
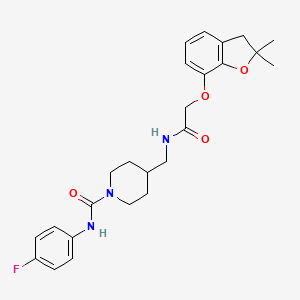
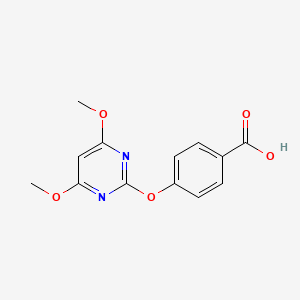
![2-(4-Fluorobenzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2814256.png)
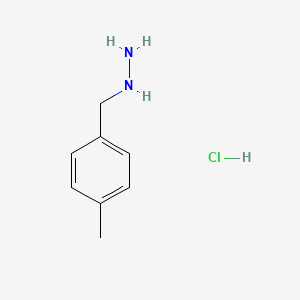
![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)
